Boc-Leu-OMe
Overview
Description
Boc-Leu-OMe, also known as Boc-L-leucine Methyl Ester, is used in the preparation of heterocyclic compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors .
Synthesis Analysis
Boc-Leu-OMe can be synthesized using solution-phase and liquid-phase peptide syntheses (SolPSS and LPPS) mediated by biomimetic cyclic propylphosphonic anhydride (T3P®). The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Molecular Structure Analysis
The molecular formula of Boc-Leu-OMe is C12H23NO4 . The IUPAC name is methyl (2 S )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The molecular weight is 245.32 g/mol .Chemical Reactions Analysis
The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Physical And Chemical Properties Analysis
Boc-Leu-OMe is a light yellowish liquid . Its molecular weight is 245.32 g/mol . The density is 0.991 g/mL at 25 °C .Scientific Research Applications
Helical Secondary Structures in Peptides : The incorporation of D-Leu residues into L-Leu-based nonapeptides, including Boc-Leu-OMe, can influence their helical structures. This was demonstrated by examining various diastereomeric nonapeptides and their conformations in solution and crystalline states, revealing different helical structures influenced by the presence of D-Leu (Demizu et al., 2015).
Chirality and Peptide Conformations : The stereochemistry of a single residue, like Leu, can significantly impact the properties of the entire peptide. This was shown in a study where the effect of chiral centers on peptide conformations was investigated, highlighting the importance of stereochemistry in peptide design (Li et al., 2013).
Membrane Channel Forming Polypeptides : Research on Boc-Leu-Aib-OMe (where Aib is α-aminoisobutyric acid) fragments of suzukacillin demonstrated their tendency to form certain helical conformations, which are stabilized by intramolecular hydrogen bonds. This has implications for understanding membrane channel formation (Iqbal & Balaram, 1981).
Conformational Studies of Heterochiral Peptides : The synthesis and analysis of dodecapeptides containing Boc-Leu-OMe revealed insights into the structural behavior of heterochiral peptides. Different helical and turn structures were observed, contributing to the understanding of peptide topology (Demizu et al., 2015).
Helix Screw Sense in Oligopeptides : Studies on nonapeptides, including Boc-Leu-OMe variants, helped in understanding the preferred conformations and helix screw sense in oligopeptides. These findings have implications for the design of peptides with specific structural properties (Demizu et al., 2013).
Structural Control in Peptides : The X-ray crystallographic analysis of diastereomeric peptides containing Boc-Leu-OMe demonstrated the unique conformations they can adopt in the solid state, providing insights into three-dimensional structural control in peptide design (Demizu et al., 2010).
Future Directions
The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . Therefore, Boc-Leu-OMe, as a peptide, could potentially have a significant role in future research and applications in these areas.
properties
IUPAC Name |
methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446903 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-OMe | |
CAS RN |
63096-02-6 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.